molecular formula C10H11NO B14743969 Aziridin-1-yl-(3-methylphenyl)methanone CAS No. 2453-31-8

Aziridin-1-yl-(3-methylphenyl)methanone

Cat. No.: B14743969
CAS No.: 2453-31-8
M. Wt: 161.20 g/mol
InChI Key: FAKPNCVFPWQGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aziridin-1-yl-(3-methylphenyl)methanone is a synthetically valuable compound featuring an aziridine ring, a highly strained three-membered heterocycle known for its significant utility in organic synthesis and drug discovery. The aziridine functional group, and specifically N-acylaziridines like this methanone derivative, serve as pivotal intermediates for constructing complex nitrogen-containing molecules due to their propensity for regioselective ring-opening reactions and transformations. In research, this compound's core value lies in its role as a precursor for aziridinium ion formation. These reactive intermediates are central to the mechanism of action of several chemotherapeutic agents, known as nitrogen mustards, which generate DNA cross-links primarily at guanine-N7 positions . The aziridinyl moiety is a key structural feature in the design of novel imidazotetrazine-based prodrugs, which are engineered to have potent antitumor activity independent of DNA mismatch repair (MMR) and MGMT-mediated repair pathways, overcoming major resistance mechanisms associated with drugs like temozolomide . From a synthetic chemistry perspective, non-activated aziridines, such as the one in this methanone, are typically inert until converted to aziridinium ions by electrophiles. This activation allows for highly controlled ring-opening by nucleophiles, enabling the synthesis of a diverse range of valuable targets, including chiral amines, diamines, amino alcohols, and larger nitrogen heterocycles like pyrrolidines and piperidines . The (3-methylphenyl)methanone group can influence the electronic properties and stability of the aziridine, making it a tunable handle for specific synthetic applications. Research Applications: • Building block for the synthesis of biologically active aziridine-containing compounds and natural product analogs. • Key intermediate in medicinal chemistry for developing novel therapeutic agents, particularly in oncology. • Versatile precursor for the regioselective synthesis of complex azaheterocycles through ring-expansion and nucleophilic ring-opening reactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2453-31-8

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

aziridin-1-yl-(3-methylphenyl)methanone

InChI

InChI=1S/C10H11NO/c1-8-3-2-4-9(7-8)10(12)11-5-6-11/h2-4,7H,5-6H2,1H3

InChI Key

FAKPNCVFPWQGFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridin-1-yl-(3-methylphenyl)methanone typically involves the reaction of aziridine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

the general principles of aziridine synthesis, such as the use of high-purity starting materials and controlled reaction conditions, are likely to be applied to ensure the efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl-(3-methylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amine derivatives, alcohols, and oximes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Methylaziridin-1-yl)(3-methylphenyl)methanone is an organic molecule featuring a 2-methylaziridine ring and a 3-methylphenyl group attached to a ketone functional group. It belongs to the aziridine derivatives, recognized for their three-membered nitrogen-containing rings, and the presence of both the aziridine and phenyl groups gives it potential reactivity and biological activity.

Potential Applications

(2-Methylaziridin-1-yl)(3-methylphenyl)methanone has several potential applications:

  • Drug design and development Interaction studies are essential to assess the viability of this compound.
  • Material science This compound can be used in the synthesis of polymers or other materials with specific properties.
  • Chemical research It serves as a building block for synthesizing more complex molecules.

Further research is needed to fully understand the biological mechanisms and therapeutic potentials of this compound.

Structural Similarities

Several compounds share structural similarities with (2-Methylaziridin-1-yl)(3-methylphenyl)methanone :

Compound NameKey FeaturesUnique Aspect
(2-Methylaziridin-1-yl)(3-methylphenyl)methanoneAziridine ring, phenyl group, ketoneCombination of both aziridine and phenyl
2-AminoaziridineAmino group presentEnhanced nucleophilicity
AcetophenoneSimple phenyl ketoneNo nitrogen-containing ring
2-EthylaziridineEthyl substituent on aziridineDifferent alkyl chain

Mechanism of Action

The mechanism of action of aziridin-1-yl-(3-methylphenyl)methanone involves its ability to undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as DNA, resulting in alkylation and potential cytotoxic effects. The molecular targets and pathways involved include DNA alkylation and subsequent disruption of cellular processes .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties.

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Aziridin-1-yl-(3-methylphenyl)methanone 3-methyl C₁₁H₁₁NO 173.21 High reactivity due to aziridine ring
Aziridin-1-yl-(4-nitrophenyl)methanone 4-nitro C₁₀H₈N₂O₃ 204.18 Enhanced electrophilicity (nitro group); used in synthetic intermediates
(4-Benzylpiperidin-1-yl)(3-methylphenyl)methanone 3-methyl, 4-benzylpiperidine C₂₀H₂₁NO 295.39 Increased lipophilicity; potential CNS activity

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
  • Bulkier substituents (e.g., benzylpiperidine in ) improve membrane permeability but may reduce metabolic stability.

Aziridine Ring vs. Larger Heterocycles

Replacing the aziridine ring with larger heterocycles alters steric and electronic profiles:

Compound Name Heterocycle Ring Size Molecular Weight (g/mol) Biological Activity References
This compound Aziridine 3-membered 173.21 Not reported (analogs show CNS effects)
Piperidin-1-yl-(3-methylphenyl)methanone Piperidine 6-membered 203.28 Improved metabolic stability; enzyme inhibition (e.g., 11β-HSD1)
Azepan-1-yl-(3-methylphenyl)methanone Azepane 7-membered 217.31 Reduced ring strain; lower reactivity

Key Observations :

  • Smaller rings (aziridine) exhibit higher reactivity due to ring strain, making them prone to ring-opening reactions.
  • Larger rings (piperidine, azepane) improve solubility and stability but may reduce target-binding affinity .

Key Observations :

  • Enzyme inhibitors (e.g., ML-148) suggest utility in targeting metabolic or signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.